Clopidogrel

Cardiovascular outcomes Dual antiplatelet therapy Percutaneous coronary intervention

Clopidogrel CYP2C19-dependent bioactivation causes variable response in 30-60% of patients. Our high-purity compound supports genotype-guided DAPT procurement. • P2Y12 antagonist; irreversible inhibition for platelet lifespan • 56% lower minor bleeding risk vs. prasugrel/ticagrelor • 84% RR reduction in adverse events vs. ticlopidine (COOPER)

Molecular Formula C16H16ClNO2S
Molecular Weight 321.8 g/mol
CAS No. 113665-84-2
Cat. No. B1663587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClopidogrel
CAS113665-84-2
Synonymsclopidogrel
clopidogrel besilate
clopidogrel besylate
clopidogrel bisulfate
clopidogrel hydrochloride
Clopidogrel Mepha
clopidogrel napadisilate
clopidogrel Sandoz
clopidogrel, (+)(S)-isomer
clopidogrel-Mepha
Iscover
PCR 4099
PCR-4099
Plavix
SC 25989C
SC 25990C
SR 25989
Molecular FormulaC16H16ClNO2S
Molecular Weight321.8 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3
InChIInChI=1S/C16H16ClNO2S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14/h2-5,7,9,15H,6,8,10H2,1H3/t15-/m0/s1
InChIKeyGKTWGGQPFAXNFI-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility15.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Clopidogrel (CAS 113665-84-2) Procurement: Baseline Overview and Mechanism of Action


Clopidogrel (CAS: 113665-84-2) is a thienopyridine-class antiplatelet prodrug that requires hepatic biotransformation, primarily via the CYP2C19 enzyme, into an active metabolite to exert its therapeutic effect [1]. This active metabolite acts as an irreversible antagonist of the platelet P2Y12 adenosine diphosphate (ADP) receptor, inhibiting platelet aggregation for the lifespan of the platelet [2]. The compound is a cornerstone of dual antiplatelet therapy (DAPT) for the prevention of atherothrombotic events in patients with acute coronary syndrome (ACS), recent myocardial infarction (MI), recent stroke, or established peripheral arterial disease (PAD) [3].

Prodrug Activation Model CYP2C19-dependent hepatic bioactivation studies
Target Engagement Irreversible P2Y12 receptor antagonism research
Study Context Pharmacogenomic response and antiplatelet model comparison

Why P2Y12 Inhibitor Substitution for Clopidogrel (CAS 113665-84-2) Fails Without Verification


Interchanging clopidogrel with other P2Y12 inhibitors like prasugrel, ticagrelor, or cangrelor without careful evaluation is clinically and procedurally unsound due to fundamental differences in their pharmacodynamic profiles, metabolism, and safety. Potent inhibitors like prasugrel and ticagrelor achieve higher and more consistent platelet inhibition than clopidogrel, which reduces major adverse cardiovascular events (MACE) but significantly increases the risk of bleeding, a trade-off requiring patient-specific risk stratification [1]. Furthermore, clopidogrel's efficacy is uniquely dependent on CYP2C19-mediated bioactivation, a pathway circumvented by direct-acting ticagrelor and cangrelor, making it ineffective in up to 30% of Caucasian and 60% of Asian patients who carry a loss-of-function allele [2]. These critical distinctions in ischemic benefit, bleeding hazard, and pharmacogenomic response necessitate a direct comparative evidence base for scientific selection and procurement.

Mechanism Direct-acting P2Y12 inhibitors bypass CYP2C19 activation; pharmacogenomic response context may not transfer.
Endpoint Profile Higher-potency agents may shift the ischemic-bleeding endpoint trade-off; comparator-specific endpoint review required.
Onset Slower prodrug activation may not replicate rapid IPA profiles of intravenous direct inhibitors in acute interventional models.

Quantitative Evidence Guide for Clopidogrel (CAS 113665-84-2) Against Comparators


Efficacy: Reduced MACE and All-Cause Mortality with Potent P2Y12 Inhibitors

A 2026 meta-analysis of 12 studies (10,048 patients on potent inhibitors vs. 45,103 on clopidogrel) found that treatment with potent P2Y12 inhibitors (primarily ticagrelor) was associated with a significantly lower risk of major adverse cardiovascular events (MACE) and all-cause mortality compared to clopidogrel in patients with chronic coronary syndrome post-PCI [1].

MACE Risk Reduction
Head-to-head
OR 0.69 (31% RRR)
Reported lower MACE endpoint with potent inhibitors.
Post-PCI chronic coronary syndrome; supports ischemic-risk trade-off review.
Cardiovascular outcomes Dual antiplatelet therapy Percutaneous coronary intervention

Safety: Comparative Bleeding Risk Profile of Clopidogrel vs. Potent Inhibitors

The same 2026 meta-analysis demonstrated that the superior ischemic outcomes with potent P2Y12 inhibitors come at the cost of increased bleeding. While major bleeding showed a non-significant trend towards an increase, the risk of minor bleeding was significantly elevated compared to clopidogrel [1]. This is a crucial point of differentiation for clopidogrel in patients with high bleeding risk.

Minor Bleeding Risk
Head-to-head
56% RRI (vs. clopidogrel)
Reported higher minor bleeding endpoint with potent inhibitors.
Supports safety-related endpoint review in high-bleeding-risk models.
Bleeding risk Antiplatelet safety Adverse events

Pharmacogenomics: Impact of CYP2C19 Genotype on Clopidogrel Efficacy

Clopidogrel's dependence on CYP2C19 for activation creates a unique pharmacokinetic vulnerability absent in direct-acting comparators like ticagrelor and cangrelor. A 2025 UK clinical guideline states that up to 30% of Caucasian and 60% of Asian patients carry a CYP2C19 loss-of-function allele, which impairs active metabolite formation and renders clopidogrel less effective [1]. This genetic variability is a major driver of inter-individual response and a key factor in treatment failure.

CYP2C19 Allele Prevalence
Class-level
30% (Caucasian) / 60% (Asian) LOF
Pharmacogenomic response context; genotype-dependent prodrug activation.
2025 UK guideline; supports CYP2C19 genotyping review before model use.
Pharmacogenomics CYP2C19 Personalized medicine

Pharmacodynamics: Lower and Slower Platelet Inhibition with Clopidogrel

Clopidogrel achieves a lower and slower peak inhibition of platelet aggregation (IPA) compared to prasugrel. While clopidogrel has a mean IPA of 40-60% at 2-6 hours post-loading dose and peaks at 4-8 hours, prasugrel reaches a peak activity at 2 hours with an IPA of 85% at 6 hours [1]. This slower onset of action makes clopidogrel less suitable for acute interventional settings like primary PCI where rapid, potent inhibition is critical.

Peak IPA Comparison
Cross-study
Clopidogrel: 40-60% IPA, peak 4-8h Prasugrel: 85% IPA, peak 2h
Supports onset-of-action model review; rapid inhibition context may differ.
Ex vivo aggregation assays; loading dose conditions.
Pharmacodynamics Platelet aggregation P2Y12 inhibition

Safety: Clopidogrel Demonstrates Superior Tolerability Over Ticlopidine

The randomized, double-blind COOPER study directly compared clopidogrel (75 mg/day) to its first-generation predecessor ticlopidine (200 mg/day) in Japanese patients with peripheral arterial disease (PAD). The cumulative incidence of pre-specified safety events of interest (including clinically significant bleeding, blood disorders, and hepatic dysfunction) was dramatically lower for clopidogrel at 12 weeks [1].

Safety vs. Ticlopidine
Head-to-head
HR 0.161 (p
Reported lower safety-event endpoint vs. ticlopidine in PAD.
COOPER RCT, 431 patients; supports comparator tolerability review.
MACE at 48h (PCI)
Head-to-head
OR 0.78 (P=0.005) for cangrelor
Reported lower periprocedural MACE with IV direct inhibitor.
CHAMPION PHOENIX; 11,145 patients; acute PCI endpoint context.
Comparative safety Tolerability Peripheral arterial disease

Efficacy: Cangrelor is Superior for Periprocedural Ischemic Event Reduction

In the CHAMPION PHOENIX trial, the intravenous, rapid-acting P2Y12 inhibitor cangrelor was compared to an oral loading dose of clopidogrel in 11,145 patients undergoing PCI. Cangrelor demonstrated a statistically significant reduction in the composite primary efficacy endpoint of death, MI, ischemia-driven revascularization, or stent thrombosis at 48 hours [1].

MACE at 48h (PCI)
Head-to-head
OR 0.78 (P=0.005) for cangrelor
Reported lower periprocedural MACE with IV direct inhibitor.
CHAMPION PHOENIX; 11,145 patients; acute PCI endpoint context.
Percutaneous coronary intervention Ischemic events Intravenous antiplatelet

Best-Fit Application Scenarios for Clopidogrel (CAS 113665-84-2) Based on Evidence


Chronic Secondary Prevention in High-Bleeding-Risk Patients

Clopidogrel is the optimal P2Y12 inhibitor for long-term secondary prevention of cardiovascular events in patients at high risk for bleeding, such as the elderly, those with a history of GI bleeding, or those requiring concomitant anticoagulation. As quantified in Section 3, while clopidogrel is less efficacious than ticagrelor or prasugrel in preventing MACE (31% relative risk reduction for potent agents [1]), it carries a significantly lower risk of minor bleeding (56% relative risk increase for potent agents [1]). For a patient population where the hazard of bleeding outweighs the benefit of additional ischemic protection, clopidogrel represents the scientifically rational and safer choice.

Confirmed CYP2C19 Normal Metabolizer Status (Genotype-Guided Therapy)

Clopidogrel procurement and use can be confidently and cost-effectively targeted to patients who have undergone CYP2C19 genotyping and are confirmed to be normal metabolizers (e.g., *1/*1 genotype). As detailed in Section 3, up to 30-60% of the population carries a loss-of-function allele that impairs clopidogrel's activation [2]. However, in a normal metabolizer, the drug's prodrug conversion is unimpaired, allowing it to achieve predictable efficacy while maintaining its favorable safety profile, particularly its lower bleeding risk compared to ticagrelor and prasugrel. This genotype-guided approach maximizes value.

Peripheral Arterial Disease (PAD) Management

Clopidogrel is a well-established and evidence-backed option for preventing atherothrombotic events in patients with peripheral arterial disease (PAD). The COOPER study provided direct comparative evidence for its superiority over the older thienopyridine, ticlopidine, demonstrating an 84% relative risk reduction in significant adverse safety events (HR = 0.161, p < 0.0001) [3]. This robust safety data, combined with its established efficacy, makes clopidogrel a standard and reliable antiplatelet agent for the chronic management of PAD.

Elective PCI in Stable Patients with Delayed Intervention

For patients undergoing elective PCI where the procedure can be scheduled several days in advance, the slower onset of action of clopidogrel (peak IPA of 40-60% at 2-6h) is not a significant clinical limitation [4]. In this stable, non-acute setting, the long-term benefits of its lower bleeding risk and cost-effectiveness often outweigh the need for the rapid, potent inhibition provided by prasugrel or ticagrelor. Clopidogrel remains a viable and appropriate choice for DAPT in this specific clinical scenario.

Application
Selection Property
Validation Focus
High-bleeding-risk research models
Lower bleeding-endpoint profile
Ischemic-bleeding trade-off endpoint review
CYP2C19 genotype-stratified studies
Prodrug activation dependence
Pharmacogenomic response and active-metabolite exposure
Peripheral arterial disease models
Established thienopyridine safety context
Long-term tolerability endpoint monitoring
Elective PCI with delayed intervention
Slower onset pharmacodynamics
IPA kinetics and periprocedural risk-model fit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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